molecular formula C17H14O4 B12553631 Benzoic acid;naphthalene-2,3-diol CAS No. 143099-12-1

Benzoic acid;naphthalene-2,3-diol

Katalognummer: B12553631
CAS-Nummer: 143099-12-1
Molekulargewicht: 282.29 g/mol
InChI-Schlüssel: QTGIYUKDMQIRMA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzoic acid;naphthalene-2,3-diol is a compound that combines the properties of benzoic acid and naphthalene-2,3-diol Benzoic acid is a simple aromatic carboxylic acid, while naphthalene-2,3-diol is a derivative of naphthalene with hydroxyl groups at the 2 and 3 positions

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid;naphthalene-2,3-diol can be achieved through several methods. One common approach involves the reaction of benzoic acid with naphthalene-2,3-diol under acidic conditions. The reaction typically requires a catalyst, such as sulfuric acid, to facilitate the formation of the desired product. The reaction is carried out at elevated temperatures to ensure complete conversion of the reactants.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may also include purification steps, such as recrystallization or chromatography, to obtain a high-purity product suitable for various applications.

Analyse Chemischer Reaktionen

Types of Reactions

Benzoic acid;naphthalene-2,3-diol undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl groups on the naphthalene ring can be oxidized to form quinones.

    Reduction: The carboxylic acid group of benzoic acid can be reduced to form benzyl alcohol.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like nitric acid for nitration or bromine for bromination are employed.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Benzyl alcohol and other reduced forms.

    Substitution: Nitrobenzoic acid derivatives, halogenated naphthalenes, etc.

Wissenschaftliche Forschungsanwendungen

Benzoic acid;naphthalene-2,3-diol has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.

    Biology: Studied for its potential antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or pathways.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of benzoic acid;naphthalene-2,3-diol involves its interaction with various molecular targets. The hydroxyl groups on the naphthalene ring can form hydrogen bonds with enzymes or receptors, affecting their activity. The carboxylic acid group of benzoic acid can also participate in interactions with proteins, influencing their function. These interactions can lead to changes in cellular pathways and biological processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Benzoic Acid: A simple aromatic carboxylic acid with antimicrobial properties.

    Naphthalene-2,3-diol: A naphthalene derivative with hydroxyl groups, known for its antioxidant activity.

    Salicylic Acid: An aromatic carboxylic acid with a hydroxyl group, used in skincare and medicine.

Uniqueness

Benzoic acid;naphthalene-2,3-diol is unique due to the combination of properties from both benzoic acid and naphthalene-2,3-diol. This dual functionality allows it to participate in a wider range of chemical reactions and interactions, making it a versatile compound for various applications.

Eigenschaften

CAS-Nummer

143099-12-1

Molekularformel

C17H14O4

Molekulargewicht

282.29 g/mol

IUPAC-Name

benzoic acid;naphthalene-2,3-diol

InChI

InChI=1S/C10H8O2.C7H6O2/c11-9-5-7-3-1-2-4-8(7)6-10(9)12;8-7(9)6-4-2-1-3-5-6/h1-6,11-12H;1-5H,(H,8,9)

InChI-Schlüssel

QTGIYUKDMQIRMA-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C(=O)O.C1=CC=C2C=C(C(=CC2=C1)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.